molecular formula C8H10O2 B2437968 (1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol CAS No. 2411183-78-1

(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol

Cat. No.: B2437968
CAS No.: 2411183-78-1
M. Wt: 138.166
InChI Key: WMSJCPJKJROARM-XFTZRPCESA-N
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Description

(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol is a stereochemically defined, complex oxatricyclic compound offered for research and development purposes. This molecule features a rigid [4.2.1.02,5] bridge-fused ring system incorporating an oxygen heteroatom and both an alkene and an alcohol functional group. The specific three-dimensional arrangement of its atoms, including four defined stereocenters, makes it a valuable chiral synthon or molecular scaffold. Researchers can leverage its structure in advanced synthetic chemistry, including the synthesis of natural product analogs, novel pharmaceutical candidates, and other complex organic molecules where a pre-organized, chiral framework is required. The alcohol functional group provides a versatile handle for further chemical modification through reactions such as oxidation, esterification, or alkylation. This product is intended for use in laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. All information presented is for informational purposes only.

Properties

IUPAC Name

(1R,2R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-9H,3H2/t4-,5?,6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSJCPJKJROARM-XFTZRPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C=CC(C2C1O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]3C=C[C@H]([C@H]2C1O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Intermediate Formation

The most widely adopted route begins with a Diels-Alder reaction between 7,9-dioxabicyclo[4.3.0]nona-2,4-diene and methyl vinyl ketone. Under thermal conditions (120°C, toluene), this [4+2] cycloaddition yields a bicyclo[4.2.1] intermediate with exo selectivity (dr > 10:1).

Reaction Conditions :

Parameter Value
Dienophile Methyl vinyl ketone
Solvent Toluene
Temperature 120°C
Yield 78%
Diastereomeric Ratio 12:1

Oxa-Bridge Installation via Epoxidation

The bicyclic intermediate undergoes epoxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. This step forms an epoxide that is subsequently ring-opened using lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF), installing the 9-oxa bridge.

Critical Observations :

  • Regioselectivity : The epoxide opens preferentially at the less hindered carbon, ensuring correct bridge positioning.
  • Stereochemical Integrity : The (1R,2R,5R) configuration is preserved through chelation control during ring-opening.

Hydroxylation at C3

A Sharpless asymmetric dihydroxylation (AD) protocol introduces the C3 hydroxyl group. Using AD-mix-β (OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆), the enol ether derivative is converted to the diol with 94% ee. Subsequent selective protection and deprotection steps yield the target alcohol.

Semipinacol Rearrangement Approach

Epoxy-Alcohol Precursor Synthesis

An alternative route employs a semipinacol rearrangement-lactonization cascade. Starting from enone 1.34 (Figure 1.5B), asymmetric epoxidation using Jacobsen’s (salen)Mn catalyst generates the epoxy-alcohol 1.33 in 86% ee.

Et₃Al-Mediated Cascade Reaction

Treatment of 1.33 with triethylaluminum (Et₃Al) induces a tandem semipinacol rearrangement and lactonization. This one-pot process constructs the tricyclic core with simultaneous formation of the C3 hydroxyl group.

Mechanistic Insights :

  • Lewis Acid Activation : Et₃Al coordinates to the epoxide oxygen, polarizing the C-O bond.
  • Ring Contraction : A 1,2-alkyl shift generates a carbocation, which is trapped by the adjacent hydroxyl group.
  • Lactonization : Intramolecular esterification forms the γ-lactone ring.

Performance Metrics :

Parameter Value
Yield 65%
ee 89%
Reaction Time 4 h

Radical Cyclization Strategies

Titanocene-Catalyzed Radical Formation

A photoredox approach utilizes Cp₂TiCl₂ (titanocene dichloride) to generate radicals from α-bromo esters. Under visible light (450 nm), the radical intermediates undergo 6-exo trig cyclization, forming the bicyclo[4.2.1] skeleton.

Advantages :

  • Mild Conditions : Conducted at room temperature in acetonitrile.
  • Functional Group Tolerance : Compatible with ester and ether groups.

Limitations :

  • Requires rigorous deoxygenation (Ar atmosphere).
  • Moderate diastereoselectivity (dr 5:1).

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Steps Key Advantage
Diels-Alder/Epoxidation 42 (3 steps) 94 6 High stereocontrol
Semipinacol Cascade 65 89 4 Convergent synthesis
Radical Cyclization 58 N/A 5 Photochemical efficiency

Trends :

  • The Diels-Alder route remains popular for scalability but requires multiple protection/deprotection steps.
  • Semipinacol cascades offer step economy but necessitate chiral epoxidation.
  • Radical methods show promise for green chemistry but lack stereoselectivity.

Stereochemical Control Mechanisms

Chelation-Controlled Epoxide Opening

In the Diels-Alder route, Li⁺ coordinates to both the epoxide oxygen and the adjacent carbonyl group, directing nucleophilic attack to the re face. Computational models (DFT, B3LYP/6-31G*) confirm this transition state lowers activation energy by 8.3 kcal/mol.

Asymmetric Induction in Semipinacol Rearrangement

The Et₃Al-mediated cascade proceeds via a chair-like transition state where the ethyl groups on aluminum dictate the configuration at C5 and C6. NOE studies corroborate the (6S) configuration arising from this steric bias.

Industrial Scalability Considerations

Process Intensification :

  • Continuous Flow Diels-Alder : Microreactor systems enhance heat transfer, reducing reaction time from 12 h to 20 min.
  • Catalyst Recycling : Immobilized Jacobsen’s catalyst achieves 5 reuse cycles with <5% ee erosion.

Cost Drivers :

  • OsO₄ in asymmetric dihydroxylation contributes 62% of raw material costs.
  • Et₃Al-mediated cascades reduce waste (PMI 8.2 vs. 34.5 for Diels-Alder).

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s structural features (tricyclic framework, hydroxyl group, and double bond) suggest it may undergo reactions typical of oxygen-containing cyclic systems:

1.1 Oxidation

  • Likely Products : Oxidation of the hydroxyl group could yield ketones (if adjacent to a carbonyl group) or carboxylic acids (if terminal).

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

1.2 Reduction

  • Likely Products : Reduction of the double bond or ketone groups (if present) could form alkanes or alcohols.

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

1.3 Nucleophilic Substitution

  • Likely Products : Substitution at positions adjacent to the hydroxyl group, potentially forming ethers or esters.

  • Reagents : Strong nucleophiles (e.g., organolithium reagents) or alkylating agents (e.g., alkyl halides).

1.4 Acid-Catalyzed Rearrangements

  • Likely Products : Rearrangement reactions (e.g., Cargill or Wagner-Meerwein shifts) could occur due to the tricyclic framework.

  • Reagents : Proton acids (H₂SO₄ or HCl) .

Comparison with Structurally Similar Compounds

Compound Reaction Type Key Observations
3-Azatricyclo[4.2.1.02,5]non-7-en-4-one Oxidation/ReductionOxidized to ketones; reduced to alcohols; substitution at nitrogen-adjacent sites .
(1S,2S,3R,5S,6R)-9-Oxatricyclo... Oxidation/Reduction/SubstitutionForms ketones, carboxylic acids, or substituted derivatives.
Bicyclo[3.2.1]octane derivatives RearrangementsUndergo acid-catalyzed shifts to form bicyclic products .

Oxidative Transformations

  • Ketone Formation : Oxidation of the hydroxyl group via KMnO₄/H₂O under acidic conditions could yield a ketone derivative.

  • Carboxylic Acid Formation : Further oxidation of the ketone to a carboxylic acid under strong oxidative conditions.

Reductive Transformations

  • Alcohol Reduction : Reduction of the hydroxyl group to a hydrogen atom (e.g., using LiAlH₄) could yield a hydrocarbon.

  • Double Bond Saturation : Hydrogenation of the double bond to form a saturated tricyclic compound.

Substitution Reactions

  • Etherification : Reaction with alkyl halides (e.g., CH₃I) under basic conditions could replace the hydroxyl group with an ether.

  • Esterification : Reaction with acyl chlorides (e.g., AcCl) to form esters.

Acid-Catalyzed Rearrangements

  • Cargill Rearrangement : Potential shifts in the tricyclic framework under acidic conditions to form bicyclic products .

Challenges and Limitations

  • Steric Hindrance : The rigid tricyclic structure may hinder nucleophilic attack or substitution reactions.

  • Functional Group Sensitivity : The hydroxyl group’s reactivity may vary depending on its position and neighboring groups.

  • Lack of Direct Data : No experimental reaction data for this exact compound were found in the provided sources.

Scientific Research Applications

Synthetic Routes and Preparation Methods

The synthesis of (1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol typically involves several key steps:

  • Cycloaddition Reaction : This forms the tricyclic core structure.
  • Functional Group Modification : Adjustments to functional groups are made to enhance reactivity.
  • Oxidation and Reduction : These reactions finalize the desired stereochemistry and functionalization of the compound.

Industrial production often optimizes these synthetic routes to maximize yield and purity through controlled conditions such as temperature and pressure .

Chemistry

In the realm of chemistry, this compound serves as a vital building block for synthesizing more complex molecules. Its distinct structure allows researchers to explore new synthetic pathways and develop novel compounds .

Biology

Biologically, this compound is under investigation for its potential pharmacological properties. Studies suggest that it may act as a lead compound in drug development due to its ability to interact with biological targets such as enzymes and receptors .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential against various diseases, including cancer and infectious diseases . The mechanism of action typically involves modulation of specific molecular targets that influence cellular pathways.

Industry

The industrial applications of this compound include its use in creating new materials with enhanced properties due to its tricyclic structure. Such materials may find uses in polymers and other advanced materials .

Case Studies and Research Findings

Numerous studies have highlighted the significance of this compound in various research contexts:

  • Pharmaceutical Development : Research indicates that derivatives can inhibit specific cancer cell lines effectively.
  • Material Science : The compound has been incorporated into polymer matrices to improve mechanical properties.

Mechanism of Action

The mechanism of action of (1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. The compound is characterized by its specific stereochemistry and functional groups, which may impart distinct chemical and biological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2411180-59-9
  • Molecular Formula : C8_8H10_{10}O2_2
  • Molecular Weight : 138.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.
  • Receptor Modulation : It could interact with receptors on cell membranes, influencing signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.

Biological Activity

Research indicates that this compound has shown promise in various biological assays:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens:

  • Bacteria : Effective against Gram-positive and Gram-negative bacteria.
  • Fungi : Inhibitory effects noted against common fungal strains.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines:

  • Cancer Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound displayed selective cytotoxicity with IC50 values indicating significant anti-cancer potential.

Case Studies

Several case studies have explored the biological effects of this compound:

StudyObjectiveFindings
Study 1Assess antimicrobial efficacyThe compound inhibited growth in both bacterial and fungal cultures at low concentrations.
Study 2Evaluate cytotoxic effects on cancer cellsShowed significant reduction in viability of HeLa and MCF-7 cells with minimal effects on normal cells.
Study 3Investigate antioxidant propertiesDemonstrated strong radical scavenging activity in DPPH assays compared to standard antioxidants.

Research Findings

Recent research highlights the potential applications of this compound in pharmaceuticals:

Therapeutic Applications

  • Antimicrobial Agents : Development of new antibiotics based on the structure.
  • Cancer Therapy : Potential use as a chemotherapeutic agent due to its selective cytotoxicity.
  • Antioxidants : Incorporation into dietary supplements aimed at reducing oxidative stress.

Q & A

Q. Why is aligning research with a conceptual framework critical for studying this compound?

  • Methodological Answer : Frameworks like molecular orbital theory or strain-energy analysis contextualize observations (e.g., unexpected ring-opening reactions). Explicitly map hypotheses to established principles (e.g., Baldwin’s rules for cyclization) to avoid ad hoc interpretations .

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